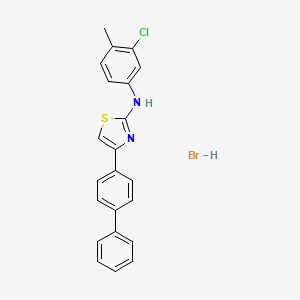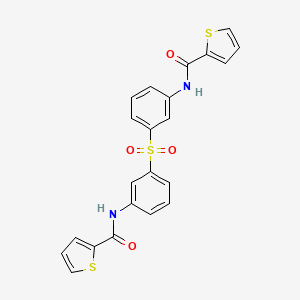![molecular formula C20H21NO2 B5142324 8-[4-(3-methylphenoxy)butoxy]quinoline](/img/structure/B5142324.png)
8-[4-(3-methylphenoxy)butoxy]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[4-(3-methylphenoxy)butoxy]quinoline, also known as MPBQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and has been studied for its various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 8-[4-(3-methylphenoxy)butoxy]quinoline is not yet fully understood. However, it has been proposed that 8-[4-(3-methylphenoxy)butoxy]quinoline exerts its therapeutic effects by modulating various signaling pathways and cellular processes such as the NF-κB pathway, oxidative stress, and apoptosis.
Biochemical and Physiological Effects:
8-[4-(3-methylphenoxy)butoxy]quinoline has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. 8-[4-(3-methylphenoxy)butoxy]quinoline has also been found to induce apoptosis in cancer cells and reduce oxidative stress in neuronal cells. Additionally, 8-[4-(3-methylphenoxy)butoxy]quinoline has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 8-[4-(3-methylphenoxy)butoxy]quinoline in lab experiments is its potential therapeutic applications in various scientific research fields. However, one limitation is that the mechanism of action of 8-[4-(3-methylphenoxy)butoxy]quinoline is not yet fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
Future research on 8-[4-(3-methylphenoxy)butoxy]quinoline could focus on elucidating its mechanism of action and identifying its molecular targets. Additionally, further studies could explore the potential use of 8-[4-(3-methylphenoxy)butoxy]quinoline in combination with other therapeutic agents for the treatment of various diseases. Furthermore, the development of more efficient synthesis methods for 8-[4-(3-methylphenoxy)butoxy]quinoline could improve its availability for scientific research.
Synthesemethoden
8-[4-(3-methylphenoxy)butoxy]quinoline can be synthesized through a multi-step process involving the reaction of 3-methylphenol with 4-bromobutyl bromide to form 4-(3-methylphenoxy)butyl bromide. This intermediate is then reacted with 8-hydroxyquinoline in the presence of a base to yield 8-[4-(3-methylphenoxy)butoxy]quinoline. The purity of the compound can be improved through recrystallization and chromatography techniques.
Wissenschaftliche Forschungsanwendungen
8-[4-(3-methylphenoxy)butoxy]quinoline has been studied for its potential therapeutic applications in various scientific research fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. 8-[4-(3-methylphenoxy)butoxy]quinoline has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
8-[4-(3-methylphenoxy)butoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-16-7-4-10-18(15-16)22-13-2-3-14-23-19-11-5-8-17-9-6-12-21-20(17)19/h4-12,15H,2-3,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXFJVRYBWBFQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[4-(3-Methylphenoxy)butoxy]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(allylthio)-4-{[5-(4-fluorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5142242.png)
![4-methyl-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5142246.png)
![3,6-dichloro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5142254.png)
![5,8-dimethoxy-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline](/img/structure/B5142270.png)

![2-(2-fluorobenzyl)-N-[(1-hydroxycyclohexyl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5142287.png)
![2,2-diallyl-1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5142292.png)

![1-[2-(allyloxy)benzyl]-3-methylpiperidine](/img/structure/B5142300.png)
![ethyl 3-{4-[(4-bromobenzoyl)amino]phenyl}-2-cyano-3-oxopropanoate](/img/structure/B5142304.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-N'-methyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine](/img/structure/B5142309.png)
![2,2-dimethyl-5-(3-nitrophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5142311.png)
![3-(2-phenylethyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5142319.png)
![N-(3,5-dichlorophenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5142331.png)